molecular formula C15H21NO5 B1589091 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate CAS No. 59859-77-7

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No. B1589091
CAS RN: 59859-77-7
M. Wt: 295.33 g/mol
InChI Key: KEGGPKIRWQIHQT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a chemical compound with the following properties:



  • CAS No. : 59859-77-7

  • Molecular Formula : C<sub>15</sub>H<sub>21</sub>NO<sub>5</sub>

  • Molecular Weight : 295.33 g/mol

  • MDL No. : MFCD03428467

  • Purity/Specification : Not specified

  • Storage : Keep in a dark place, sealed, and dry at temperatures between 2°C and 8°C



Synthesis Analysis

The synthesis of this compound involves several steps. One such method is as follows:



  • Start with (S)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid.

  • React it with benzyltriethylammonium chloride and potassium carbonate in acetonitrile.

  • Add 2-bromo-2-methylpropane to the reaction mixture.

  • Stir the mixture at room temperature and then warm it to 50°C.

  • Isolate the product by partitioning between ethyl acetate and water.



Molecular Structure Analysis

The compound’s molecular structure consists of a tert-butyl group, a carbamate (benzyloxy) group, an amino group, and a hydroxypropanoate moiety. The stereochemistry is (S)-configuration.



Chemical Reactions Analysis

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate can participate in various chemical reactions, including esterification, amidation, and nucleophilic substitutions.



Physical And Chemical Properties Analysis


  • Boiling Point : Not specified

  • Appearance : Colorless solid

  • Solubility : Soluble in organic solvents (e.g., acetonitrile, ethyl acetate)


Safety And Hazards


  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)

  • Packing Group : Not applicable


Future Directions

Further research is needed to explore the compound’s pharmacological properties, potential applications, and toxicity profiles. Investigating its interactions with biological targets and evaluating its therapeutic potential would be valuable.


properties

IUPAC Name

tert-butyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(9-17)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGGPKIRWQIHQT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456733
Record name (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

CAS RN

59859-77-7
Record name (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Cbz-L-serine (10.0 g, 42 mmol), benzyltriethylammonium chloride (9.5 g, 42 mmol) and potassium carbonate (38.0 g, 275 mmol) in CH3CN (80 mL) was stirred vigorously for 5 h at RT. 2-Bromo-2-methyl propane was added and the reaction mixture was warmed to 45-50° C. and stirred rapidly. The reaction mixture became very thick after 2-3 h. Additional CH3CN was added (50 mL) to facilitate stirring and the resulting reaction mixture was stirred for 24 h. The reaction mixture was then cooled to RT and most of the CH3CN was removed by rotary evaporation. The reaction mixture was then partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer was extracted with ethyl acetate (3×100 mL). The ethyl acetate layers were combined and washed with water (100 mL), then with sat. aq. NaCl solution (2×100 mL), and then dried over Na2SO4, filtered and concentrated. If the product did not crystallize upon concentration, it was triturated with hexanes and filtered to give 2-benzyloxycarbonylamino-3-hydroxy-propionic acid tert-butyl ester as a white solid (10.0 g, 81% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.